molecular formula C13H16ClNO2Si B8391411 Methyl 4-amino-2-chloro-5-((trimethylsilyl)ethynyl)benzoate

Methyl 4-amino-2-chloro-5-((trimethylsilyl)ethynyl)benzoate

Cat. No. B8391411
M. Wt: 281.81 g/mol
InChI Key: DDPAKHYTILKKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748417B2

Procedure details

To a mixture of compound 22k (200 mg, 0.642 mmol), CuI (12.2 mg, 0.064 mmol) and Pd(PPh3)2Cl2 (45 mg, 0.064 mmol) in THF (2 mL) was added ethynyltrimethylsilane (95 mg, 0.963 mmol) followed by Et3N (1 mL, 7.19 mmol) under N2. The reaction mixture was stirred at room temperature for 1.5 h and then partitioned between EtOAc and water. The organic layer was concentrated and purified by flash column chromatography (silica gel, 15% EtOAc/hexanes) to give compound 22m.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
12.2 mg
Type
catalyst
Reaction Step One
Quantity
45 mg
Type
catalyst
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11](I)=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([Cl:13])[CH:3]=1.[C:14]([Si:16]([CH3:19])([CH3:18])[CH3:17])#[CH:15].CCN(CC)CC>C1COCC1.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[NH2:1][C:2]1[C:11]([C:15]#[C:14][Si:16]([CH3:19])([CH3:18])[CH3:17])=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([Cl:13])[CH:3]=1 |^1:36,55|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC1=CC(=C(C(=O)OC)C=C1I)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
12.2 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
45 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
95 mg
Type
reactant
Smiles
C(#C)[Si](C)(C)C
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
CCN(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and water
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (silica gel, 15% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=CC(=C(C(=O)OC)C=C1C#C[Si](C)(C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.